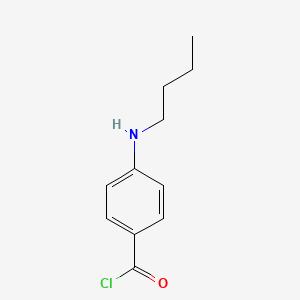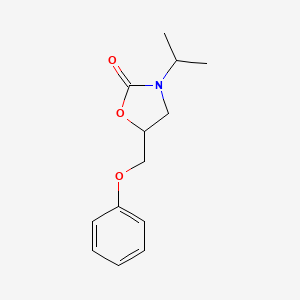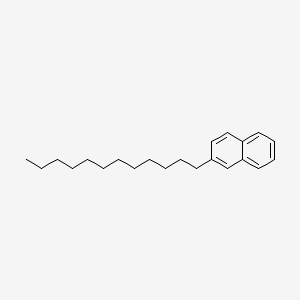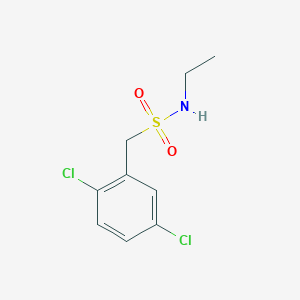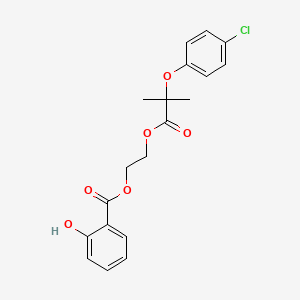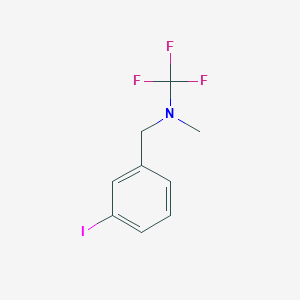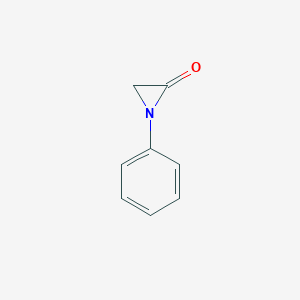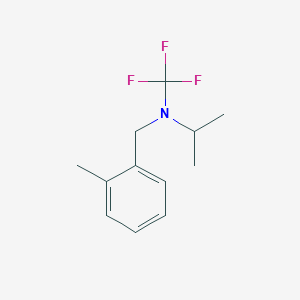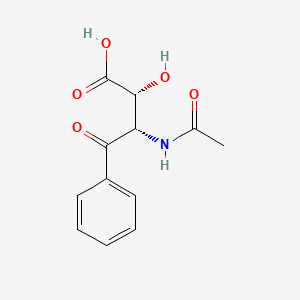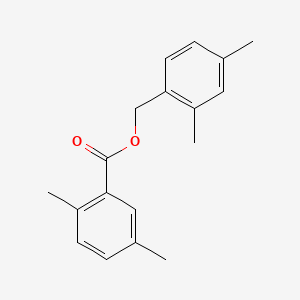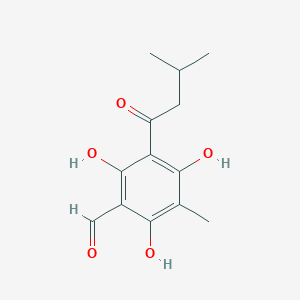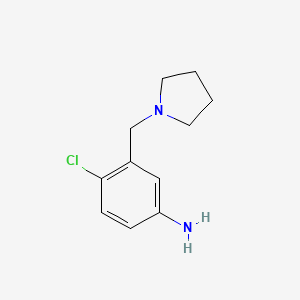
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine is a chemical compound that features a pyrrolidine ring attached to a phenylamine structure, with a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Pyrrolidine Ring to the Phenylamine: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the phenylamine structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It serves as a tool for studying the biological activity of pyrrolidine-containing compounds and their interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways . For example, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring, known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with similar structural features, used in the development of bioactive molecules.
Prolinol: Another pyrrolidine derivative with applications in drug design.
Uniqueness
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine-containing compounds and contributes to its potential as a versatile scaffold in drug discovery .
Propiedades
Fórmula molecular |
C11H15ClN2 |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
4-chloro-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 |
Clave InChI |
IJPJYADTQATOIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
